

Spectroscopic Profile of Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate
Cat. No.:	B1314728

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of **Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate** (CAS No. 89524-99-2). Due to the limited availability of public domain experimental spectra, this document presents a detailed analysis based on predicted data and established principles of spectroscopic interpretation for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their own analytical endeavors. This guide is intended to serve as a valuable resource for scientists and professionals engaged in research and development where this compound is of interest.

Introduction

Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate is an organophosphorus compound with potential applications in organic synthesis and medicinal chemistry. Its structure combines an amino acid-like backbone with a phosphonate group, making it an interesting building block for the synthesis of peptidomimetics and other biologically active molecules. Accurate

spectroscopic characterization is crucial for its identification, purity assessment, and structural elucidation in various research and development settings.

This document summarizes the key spectroscopic data points and provides standardized protocols for their acquisition.

Molecular Structure and Properties

- IUPAC Name: **Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate**
- CAS Number: 89524-99-2[1]
- Molecular Formula: C₇H₁₄NO₆P[1]
- Molecular Weight: 239.16 g/mol [1]

Spectroscopic Data (Predicted)

Disclaimer: The following spectroscopic data are predicted values based on the chemical structure of **Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate** and established spectroscopic principles. Experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.0 - 7.5	Broad Singlet	1H	N-H
~ 4.5 - 4.8	Doublet of Doublets	1H	α -CH
~ 3.8	Singlet	3H	O-CH ₃ (ester)
~ 3.7 (and 3.6)	Doublet	6H	P-(O-CH ₃) ₂
~ 2.1	Singlet	3H	CO-CH ₃

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ , ppm)	Assignment
~ 170	C=O (amide)
~ 168	C=O (ester)
~ 55	α -C
~ 53	O-CH ₃ (ester)
~ 52 (and 51)	P-(O-CH ₃) ₂
~ 23	CO-CH ₃

Table 3: Predicted ³¹P NMR Data

Chemical Shift (δ , ppm)	Assignment
~ 20 - 25	P=O

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3300	Medium, Broad	N-H stretch
~ 2950, 2850	Medium	C-H stretch (aliphatic)
~ 1740	Strong	C=O stretch (ester)
~ 1680	Strong	C=O stretch (amide I)
~ 1550	Medium	N-H bend (amide II)
~ 1250	Strong	P=O stretch
~ 1050	Strong	P-O-C stretch

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Interpretation
239	$[M]^+$ (Molecular Ion)
208	$[M - OCH_3]^+$
180	$[M - COOCH_3]^+$
130	$[M - PO(OCH_3)_2]^+$
109	$[P(O)(OCH_3)_2]^+$
43	$[CH_3CO]^+$

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like **Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate**.

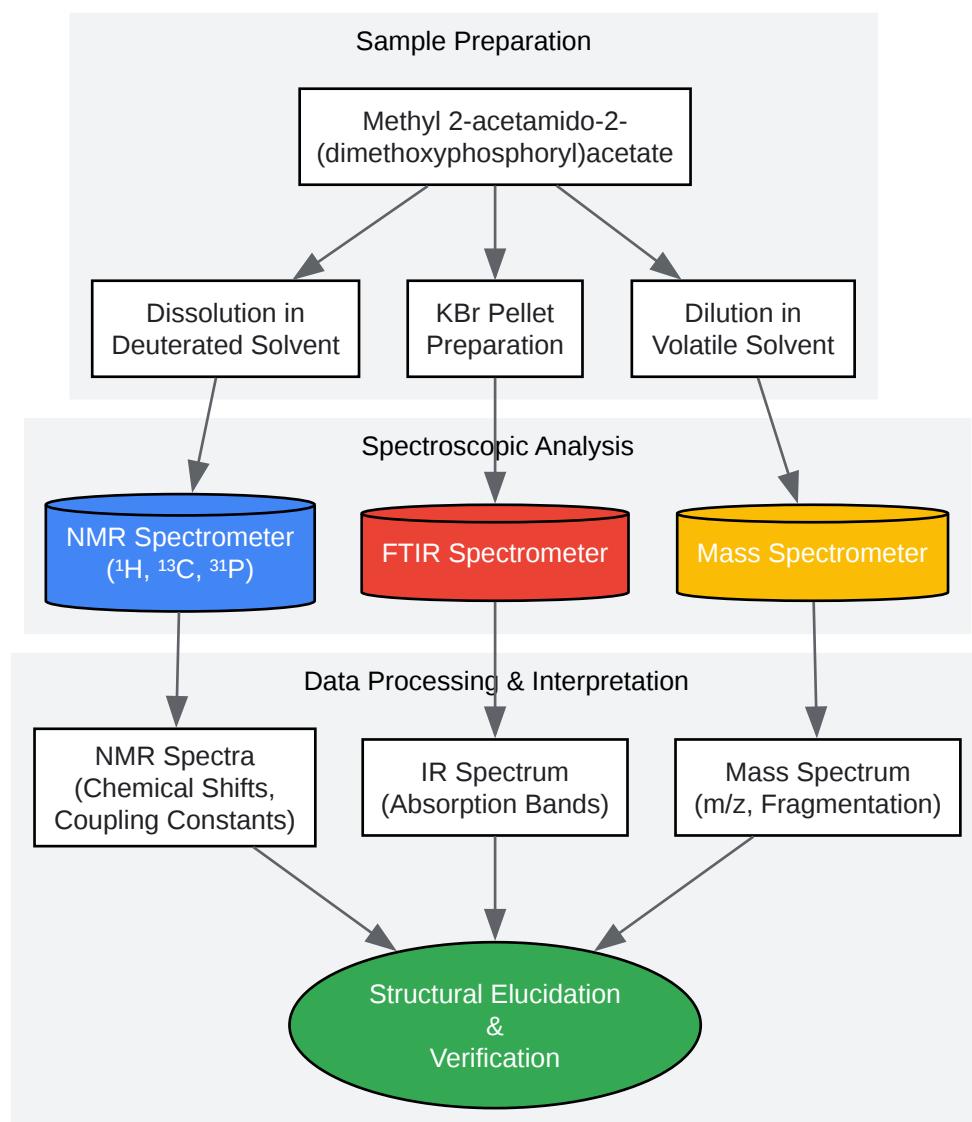
Nuclear Magnetic Resonance (NMR) Spectroscopy

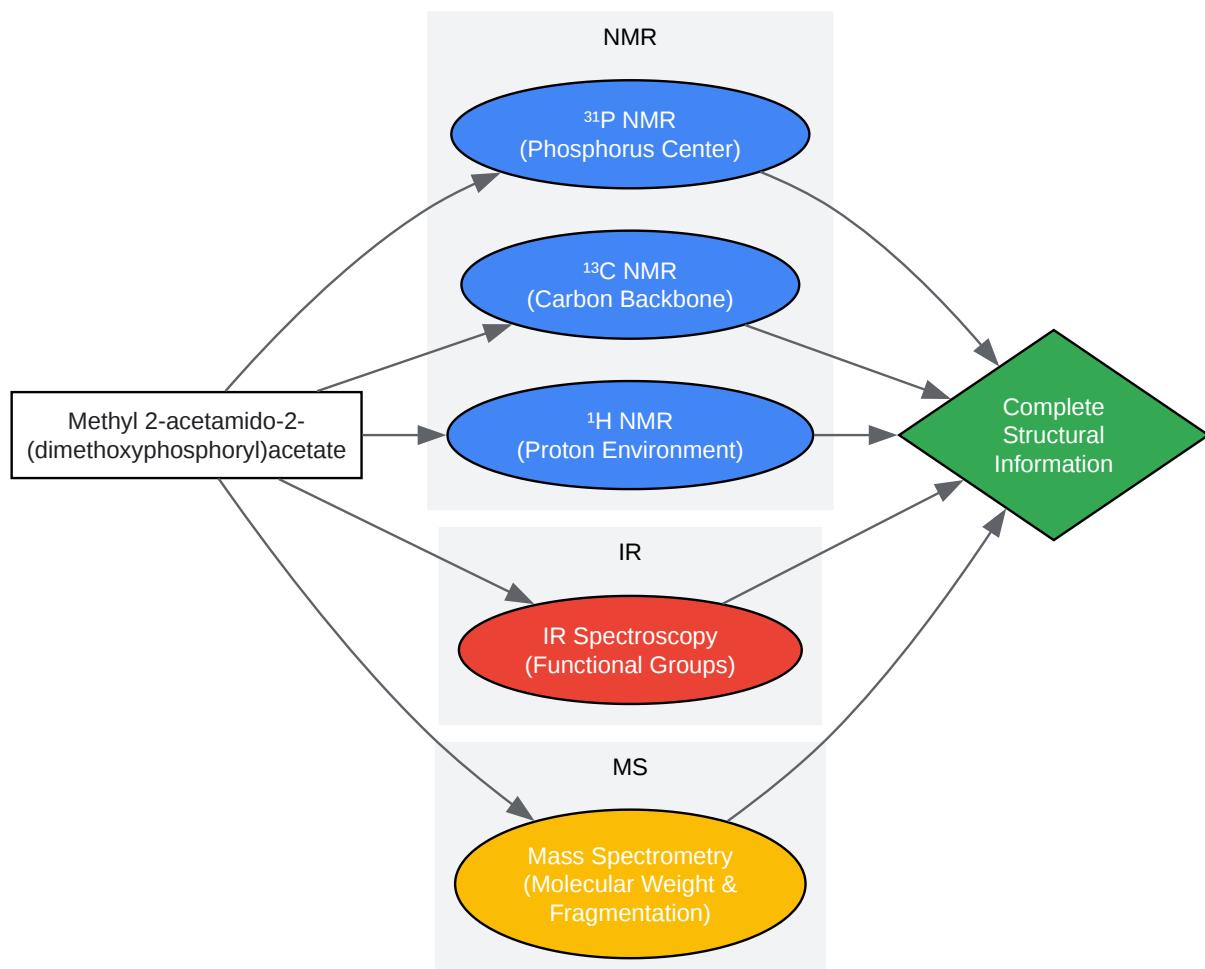
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$, or D_2O) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
- 1H NMR Acquisition:
 - Tune and shim the spectrometer for the specific sample.
 - Acquire a one-dimensional 1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:

- Acquire a proton-decoupled ^{13}C NMR spectrum. This typically requires a larger number of scans than ^1H NMR due to the lower natural abundance of ^{13}C .
- A 90° pulse angle and a relaxation delay of 2-5 seconds are commonly used.
- ^{31}P NMR Acquisition:
 - Acquire a proton-decoupled ^{31}P NMR spectrum.
 - Use an external reference standard, such as 85% H_3PO_4 .
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal or external standard.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the mixture in a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or a pure KBr pellet.
 - Place the sample pellet in the spectrometer's sample holder and record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.


- Typically, spectra are recorded in the range of 4000-400 cm^{-1} .


Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
- Data Acquisition (ESI-MS):
 - Infuse the sample solution directly into the ESI source at a constant flow rate.
 - Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and strong signal for the molecular ion.
 - Acquire the mass spectrum over a suitable m/z range.
- Data Acquisition (EI-MS):
 - Introduce the sample into the ion source, where it is vaporized and bombarded with a high-energy electron beam.
 - Acquire the mass spectrum, which will show the molecular ion and various fragment ions.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to gain structural information.

Visualizations

Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate | C7H14NO6P | CID 11746707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1314728#methyl-2-acetamido-2-dimethoxyphosphoryl-acetate-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com